molecular formula C15H10BrClF3NO B3042804 N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide CAS No. 680213-40-5

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide

Cat. No.: B3042804
CAS No.: 680213-40-5
M. Wt: 392.6 g/mol
InChI Key: UEERJPPLSNDSCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide is a specialized bromo- and chloro-substituted acetamide derivative supplied for research applications. This compound is of significant interest in medicinal chemistry and drug discovery, particularly in the synthesis and development of novel bioactive molecules. Its structure, featuring a bromophenylacetamide group linked to a chloro-trifluoromethylphenyl ring, makes it a valuable intermediate or precursor for constructing more complex pharmacophores. Acetamide derivatives with similar structural motifs, particularly those containing the aryl acetamido functionality (Ar–NH–CO–CH2), are extensively utilized in the design of potential anticancer agents . Research indicates that such frameworks can be integrated into larger molecular architectures, like thiazolidine-2,4-dione hybrids, to enhance their antiproliferative activity against various cancer cell lines . Furthermore, the phenylacetamide scaffold is a recognized pharmacophore in central nervous system (CNS) drug discovery. Structurally related compounds have been designed as potential antidepressants, with studies showing that phenylacetamide derivatives can exhibit significant activity in validated behavioral models, potentially through mechanisms involving monoamine oxidase (MAO) inhibition . The presence of both bromo and chloro substituents, along with the electron-withdrawing trifluoromethyl group, enhances the molecule's reactivity for further chemical modifications and may influence its interaction with biological targets, such as enzymes and proteins . This compound is offered for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in synthetic organic chemistry. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-bromo-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrClF3NO/c16-13(9-4-2-1-3-5-9)14(22)21-12-8-10(15(18,19)20)6-7-11(12)17/h1-8,13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEERJPPLSNDSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrClF3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Phenylacetamide Core: This can be achieved by reacting phenylacetic acid with an amine derivative under acidic conditions to form the phenylacetamide core.

    Introduction of the Bromo Group: The phenylacetamide core is then brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a trifluoromethylation reaction, often using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Chlorination: The final step involves the chlorination of the aromatic ring using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo and chloro groups can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromo group is replaced by an aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide has several scientific research applications:

    Pharmaceuticals: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Agrochemicals: The compound is explored for its use in developing pesticides and herbicides due to its stability and bioactivity.

    Material Science: It is investigated for its potential use in creating advanced materials with specific chemical properties.

    Biological Research: The compound is used in studies to understand its interactions with enzymes and receptors, contributing to the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, while the bromo and chloro groups facilitate its participation in various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Acetamide Backbone

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide (Target) -Cl, -CF₃, -Br, phenyl Not explicitly provided (Inferred: ~C₁₅H₁₁BrClF₃NO) ~390–400 Potential pharmaceutical intermediate (e.g., enzyme inhibition) Synthesized analogs
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide -Cl, -CF₃, morpholino C₁₃H₁₄ClF₃N₂O₂ 322.71 Enhanced solubility due to morpholino; possible CNS activity
2-Bromo-N-[4-nitro-2-(phenyl-Br carbonyl)phenyl]acetamide (Impurity) -Br, -NO₂, phenyl-Br Not provided Not provided Reactive nitro group; likely impurity in synthesis
2-Bromo-2,2-difluoro-N-((1R,2S)-1-((1-(4-fluorophenyl)-1H-indazol-5-yl)oxy)... -Br, -F, indazol C₂₆H₂₀BrF₄N₃O₃ Not provided Enhanced metabolic stability; kinase inhibition

Key Insights :

  • Nitro-Containing Impurity () : The nitro group increases reactivity, making it a critical impurity to monitor during synthesis .
  • Difluoro-Indazol Derivative () : Difluoro substitution enhances metabolic stability, while the indazol moiety suggests kinase-targeted applications .

Aromatic Ring Modifications

Compound Name Aromatic Substituents Impact on Properties
Target Compound 2-Cl, 5-CF₃ High lipophilicity; resistance to oxidative metabolism
PTZ-TRZ () Phenothiazine-triazine OLED emitter with high EQE (~20%)
DPA-TRZ () Triphenylamine-triazine Delayed fluorescence for optoelectronics
3-Bromo-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,4-triazole () Trifluoromethoxy, triazole Hydrogen-bonding capacity; agrochemical potential

Key Insights :

  • Trifluoromethyl vs. Trifluoromethoxy () : -CF₃ (target) offers greater steric hindrance than -OCF₃, affecting binding pocket interactions .
  • Triazine Derivatives () : While structurally distinct, triazine-based compounds highlight the role of electron-deficient aromatic systems in optoelectronics, contrasting with the target’s likely pharmaceutical applications .

Biological Activity

N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide is a synthetic organic compound notable for its diverse biological activities. This article delves into its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of the Compound

The compound has a molecular formula of C15H10BrClF3NOC_{15}H_{10}BrClF_3NO and a molecular weight of approximately 392.6 g/mol. Its structure features a trifluoromethyl group , a bromo group , and a phenylacetamide moiety , which contribute to its unique chemical properties and biological activities.

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors:

  • Inhibition of Cyclin-Dependent Kinases (CDKs) : The compound has shown promising results as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation. This suggests potential applications in cancer therapy, where modulation of cell proliferation pathways is essential.
  • Anti-inflammatory and Antimicrobial Properties : Preliminary studies indicate that the compound may possess anti-inflammatory and antimicrobial activities, although further research is required to elucidate these effects thoroughly.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Mechanism IC50 Value Reference
Inhibition of CDK2Modulates cell cycle500 nM
Anti-inflammatory effectsUnknown-
Antimicrobial activityUnknown-

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Cancer Cell Proliferation : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved apoptosis induction and cell cycle arrest, particularly at the G2/M phase, highlighting its potential as an anticancer agent.
  • Enzyme Interaction Studies : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of CDK2, forming critical hydrogen bonds with key amino acids. This interaction underscores its potential for developing targeted therapies against cancer .
  • In Vivo Efficacy : In animal models, particularly zebrafish xenograft models, this compound demonstrated significant inhibition of tumor growth without apparent toxicity, suggesting favorable safety profiles for further development .

Q & A

Q. What are the recommended synthetic routes for preparing N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide with high purity?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Bromination : Introduce the bromine atom via electrophilic substitution or radical bromination. For example, bromination of 2-phenylacetamide derivatives using N-bromosuccinimide (NBS) under controlled conditions (e.g., light or thermal initiation) .

Coupling Reactions : React the brominated intermediate with 2-chloro-5-(trifluoromethyl)aniline using peptide coupling agents like EDCl/HOBt or DCC to form the acetamide bond .

Purification : Use recrystallization (e.g., ethanol/water mixtures) or preparative HPLC with a C18 column and acetonitrile/water mobile phase to achieve >95% purity .

  • Key Considerations :
  • Monitor reaction progress via TLC or LC-MS to avoid over-bromination.
  • Optimize solvent polarity to enhance crystallinity and yield.

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., trifluoromethyl at C5, bromine at C2). The deshielding effect of the trifluoromethyl group (~-60 ppm in 19^19F NMR) aids identification .

  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected m/z ~434.5 for C15_{15}H11_{11}BrClF3_3NO) .

  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Use gradient elution (e.g., 60%–90% acetonitrile in 20 min) .

    • Validation : Cross-reference spectral data with computational predictions (e.g., DFT-based NMR simulations) .

Q. How should this compound be stored to ensure long-term stability?

  • Methodological Answer :
  • Storage Conditions : Store in airtight, amber glass vials at -20°C to prevent photodegradation and thermal decomposition. Desiccate with silica gel to avoid hydrolysis of the acetamide bond .

  • Handling : Use inert atmosphere (N2_2/Ar) during weighing to minimize oxidation of the bromine substituent .

    • Stability Tests : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products (e.g., de-brominated analogs) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and handling .
  • First-Aid Measures : In case of skin contact, wash immediately with soap/water. For inhalation, move to fresh air and consult a physician, providing the safety data sheet (SDS) .
  • Waste Disposal : Neutralize brominated waste with sodium thiosulfate before disposal in designated halogenated waste containers .

Advanced Research Questions

Q. How can mechanistic studies elucidate the reactivity of the bromine and trifluoromethyl substituents in this compound?

  • Methodological Answer :
  • Kinetic Studies : Compare reaction rates of bromine substitution (e.g., Suzuki coupling) with analogs lacking the trifluoromethyl group. Use DFT calculations to map electron density changes induced by the trifluoromethyl group’s -I effect .

  • Isotopic Labeling : Introduce 18^{18}O or 82^{82}Br isotopes to track bond cleavage pathways during hydrolysis or catalytic reactions .

    • Data Interpretation : Correlate Hammett substituent constants (σ) with reaction outcomes to quantify electronic effects .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HEK293 vs. HeLa), solvent controls (DMSO concentration ≤0.1%), and endpoint measurements (e.g., IC50_{50} vs. EC50_{50}) .
  • Purity Verification : Re-evaluate compound batches via LC-MS to rule out impurities (e.g., dehalogenated byproducts) as confounding factors .
  • Structural Analog Comparison : Test derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .

Q. What computational strategies can predict this compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to hypothetical targets (e.g., kinases or GPCRs). Focus on the trifluoromethyl group’s hydrophobic interactions .
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability of the acetamide backbone .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond acceptors .

Q. What strategies can identify novel biological targets for this compound?

  • Methodological Answer :
  • Chemoproteomics : Use photoaffinity labeling with a biotin-tagged analog to pull down interacting proteins in cell lysates. Identify targets via LC-MS/MS .
  • Gene Knockout Screens : Perform CRISPR-Cas9 library screens to identify genes whose deletion sensitizes or rescues cells from the compound’s effects .
  • Metabolomics : Profile changes in cellular metabolites (e.g., ATP/ADP ratios) via LC-HRMS to infer pathway disruptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N1-[2-chloro-5-(trifluoromethyl)phenyl]-2-bromo-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.